3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Overview
Description
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Construction of the Pyrazine Ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.
Coupling of the Pyrazine and Pyrrolidine Rings: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts.
Addition of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.
Uniqueness
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[5-(1-methylsulfonylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWZEQGPCPRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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